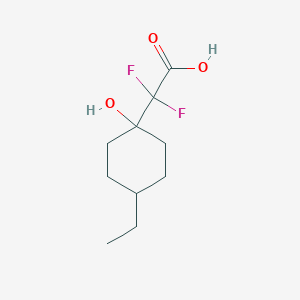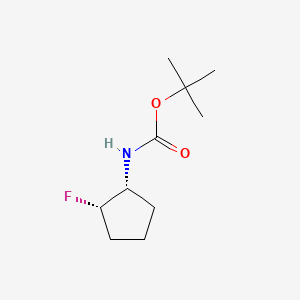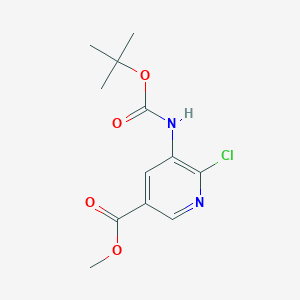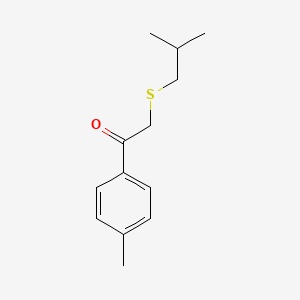
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C8H8BrClF3N. This compound is a derivative of aniline, featuring bromine, methyl, and trifluoromethyl substituents on the benzene ring. It is commonly used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method starts with 3-Aminobenzotrifluoride as the precursor. The synthetic route includes the following steps:
Methylation: The addition of a methyl group to the benzene ring.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and methylation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biochemical assays and probes.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as an inhibitor of specific enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methyl groups can participate in specific binding interactions with target proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 3-Amino-4-bromobenzotrifluoride
- 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline
Uniqueness
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both methyl and trifluoromethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides distinct properties that are not observed in similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H8BrClF3N |
|---|---|
Molekulargewicht |
290.51 g/mol |
IUPAC-Name |
2-bromo-3-methyl-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7BrF3N.ClH/c1-4-2-5(8(10,11)12)3-6(13)7(4)9;/h2-3H,13H2,1H3;1H |
InChI-Schlüssel |
ZDYOVKZBDLJJPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Br)N)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride](/img/structure/B15304048.png)
![5-[(2-Amino-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15304053.png)
![1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B15304061.png)



![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)
![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)
